molecular formula C21H22ClN3O B192710 Desmethylazelastine CAS No. 47491-38-3

Desmethylazelastine

Cat. No.: B192710
CAS No.: 47491-38-3
M. Wt: 367.9 g/mol
InChI Key: WRYCMIFVXDQIKN-UHFFFAOYSA-N
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Description

Desmethylazelastine is the primary active metabolite of azelastine, a selective and high-affinity histamine H1-receptor antagonist. It is formed through the oxidative metabolism of azelastine by the cytochrome P450 enzyme system. This compound exhibits a 97% protein binding rate and has an elimination half-life of 54 hours . Azelastine is commonly used in the treatment of allergic rhinitis, asthma, and other allergic conditions .

Mechanism of Action

Target of Action

Desmethylazelastine, the primary active metabolite of Azelastine , primarily targets the Histamine H1-receptors . These receptors play a crucial role in mediating allergic reactions in the body .

Mode of Action

This compound acts as an antagonist at the Histamine H1-receptors . By binding to these receptors, it prevents histamine, a compound involved in local immune responses, from exerting its effects . This results in the relief of histamine-mediated allergy symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1-receptors, this compound inhibits the action of histamine, thereby reducing the symptoms of allergic reactions .

Pharmacokinetics

This compound exhibits a high protein binding rate of 97% . After intranasal administration, the systemic bioavailability of Azelastine, the parent compound, is approximately 40% . The maximum plasma concentrations (Cmax) are achieved within 2-3 hours . The elimination half-life of this compound is 54 hours , indicating a relatively long duration of action. The clearance of Azelastine from the body is faster than that of this compound .

Result of Action

The action of this compound results in the relief of histamine-mediated allergy symptoms . This includes a reduction in symptoms such as rhinorrhea, sneezing, nasal pruritus, and ocular itching associated with allergic conjunctivitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cytochrome P450 enzyme system, which is responsible for the oxidative metabolism of Azelastine to this compound, can be affected by factors such as drug interactions, genetic polymorphisms, and liver disease . Furthermore, the absorption and bioavailability of this compound may be influenced by the pH and condition of the nasal mucosa .

Biochemical Analysis

Biochemical Properties

Desmethylazelastine, like azelastine, possesses H1-receptor antagonist activity . This suggests that it interacts with H1 histamine receptors, proteins that play a crucial role in allergic reactions. The nature of these interactions is likely to involve binding to the receptor, thereby preventing histamine from exerting its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, studies in guinea pigs have shown that the clearance of this compound from the body is slower than that of azelastine . This suggests that this compound may have longer-lasting effects on cellular function.

Metabolic Pathways

This compound is a metabolite of azelastine, suggesting that it is involved in the metabolic pathways of this drug. Azelastine is oxidatively metabolized to this compound by the cytochrome P450 enzyme system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylazelastine is synthesized from azelastine through a process of N-demethylation. This reaction is primarily catalyzed by the cytochrome P450 isoforms CYP3A4 and CYP2D6, with minor contributions from CYP1A2 . The reaction conditions typically involve the use of specific solvents and reagents to facilitate the demethylation process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the purification and isolation of the compound .

Chemical Reactions Analysis

Types of Reactions: Desmethylazelastine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form additional metabolites.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Desmethylazelastine has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the study of metabolic pathways and enzyme kinetics.

    Biology: Investigated for its role in modulating histamine receptors and its effects on cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating allergic conditions, asthma, and other inflammatory diseases.

    Industry: Utilized in the development of new antihistamine drugs and formulations.

Comparison with Similar Compounds

    Azelastine: The parent compound from which desmethylazelastine is derived. It has similar antihistamine properties but a shorter half-life.

    Cetirizine: Another H1-receptor antagonist used for similar therapeutic purposes.

    Loratadine: A long-acting antihistamine with a different chemical structure but similar pharmacological effects.

Uniqueness: this compound is unique due to its high protein binding rate and long elimination half-life, which contribute to its prolonged therapeutic effects. Its formation as an active metabolite of azelastine also highlights its significance in the metabolic pathway of antihistamine drugs .

Properties

IUPAC Name

2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYCMIFVXDQIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963859
Record name 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47491-38-3
Record name Desmethylazelastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047491383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLAZELASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9SOB28Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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